
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features a benzoyl group substituted with chlorine and methyl groups, an oxirane ring, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-chloro-3-methylbenzoic acid, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: Finally, the oxirane intermediate is carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The benzoyl group can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving epoxides.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorobenzoyl)oxirane-2-carboxylic acid
- 3-(3-Methylbenzoyl)oxirane-2-carboxylic acid
- 3-(4-Chloro-3-methylphenyl)oxirane-2-carboxylic acid
Uniqueness
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
属性
CAS 编号 |
113342-25-9 |
|---|---|
分子式 |
C11H9ClO4 |
分子量 |
240.64 g/mol |
IUPAC 名称 |
3-(4-chloro-3-methylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-4-6(2-3-7(5)12)8(13)9-10(16-9)11(14)15/h2-4,9-10H,1H3,(H,14,15) |
InChI 键 |
JOSTZKJZURBPLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)C2C(O2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



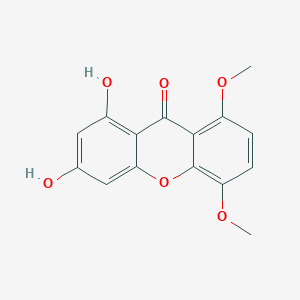
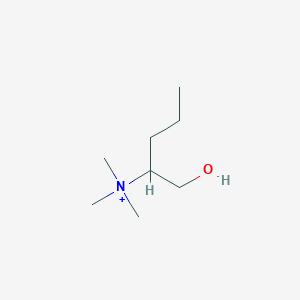
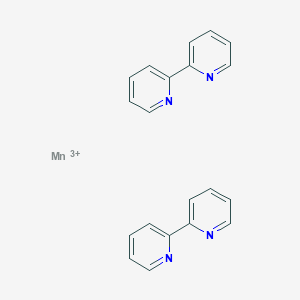
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
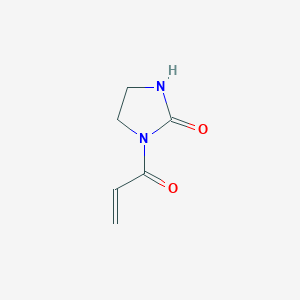
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
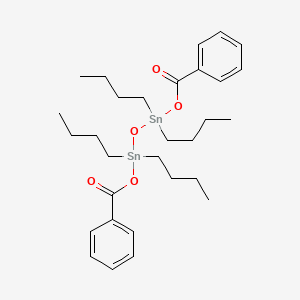



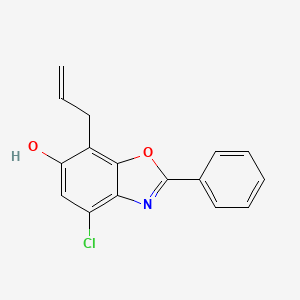
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
